molecular formula C14H7Cl3N2OS2 B2417433 2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide CAS No. 476297-25-3

2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide

Cat. No. B2417433
CAS RN: 476297-25-3
M. Wt: 389.69
InChI Key: KMELKTTUUOFQKF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide, also known as DTTB, is a chemical compound with potential applications in scientific research. This compound is a benzamide derivative that contains a thiazole ring and two chlorine atoms. The synthesis of DTTB is a complex process that requires specific reagents and conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is structurally related to thiophene and thiazole derivatives, which are often synthesized through oxidative dimerization of thioamides or by interacting with electrophilic reagents under mild conditions. These processes are vital in creating thiadiazoles, a class of compounds with significant pharmaceutical and chemical applications (Takikawa et al., 1985).

Antimicrobial Activity

  • Similar thiazole derivatives have been synthesized and shown to possess antimicrobial activities. For example, some 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives exhibit antibacterial and antifungal properties, highlighting the potential for such compounds to serve as templates for developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Anticancer Activity

  • Research has explored the synthesis of benzothiazole derivatives for anticancer applications. Some derivatives have shown promising anticancer activities against various cancer cell lines, suggesting that modifications of the benzothiazole core could lead to effective cancer therapeutics (Ravinaik et al., 2021).

Organic Materials and Sensing Applications

  • Benzothiazole and thiazole derivatives are also utilized in organic materials, such as in the design of dye-sensitized solar cells. Introducing thiophene-thiazole π-bridges into coumarin sensitizers has improved light-harvesting capabilities and photovoltaic performance, indicating their potential in renewable energy technologies (Han et al., 2015).

Corrosion Inhibition

  • Benzothiazole derivatives have been investigated as corrosion inhibitors for steel in acidic environments. Their ability to form stable adsorption layers on metal surfaces provides protection against corrosion, making them valuable in industrial applications (Hu et al., 2016).

properties

IUPAC Name

2-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS2/c15-9-4-2-1-3-7(9)13(20)19-14-18-10(6-21-14)8-5-11(16)22-12(8)17/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMELKTTUUOFQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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